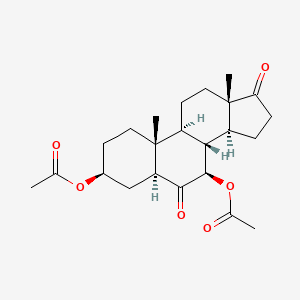
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is a steroidal compound with a complex structure It is derived from androstane, a fundamental steroid nucleus, and features two acetoxy groups at positions 3 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at positions 6 and 17.
Acetylation: Addition of acetoxy groups at positions 3 and 7 using acetic anhydride and a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional keto groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce various functional groups at positions 3 and 7.
Scientific Research Applications
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but with different functional groups.
Androstanediol: Another steroidal compound with hydroxyl groups at different positions.
Androstenedione: A precursor to testosterone and estrone, with a similar steroid nucleus but different functional groups.
Uniqueness
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its acetoxy groups and keto functionalities make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
79488-12-3 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3S,5S,7R,8R,9S,10R,13S,14S)-7-acetyloxy-10,13-dimethyl-6,17-dioxo-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-12(24)28-14-7-9-22(3)16-8-10-23(4)15(5-6-18(23)26)19(16)21(29-13(2)25)20(27)17(22)11-14/h14-17,19,21H,5-11H2,1-4H3/t14-,15-,16-,17+,19-,21+,22+,23-/m0/s1 |
InChI Key |
IGDWAPVDBKQDIA-MLFPRODXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C(=O)[C@H]2C1)OC(=O)C)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C(=O)C2C1)OC(=O)C)CCC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


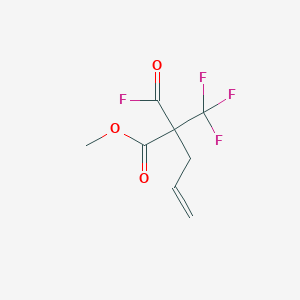

![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
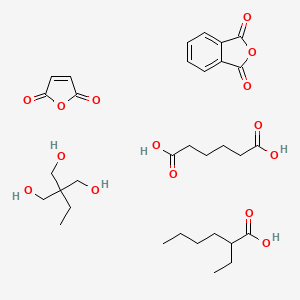
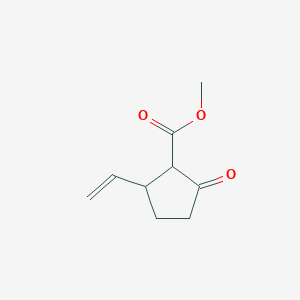
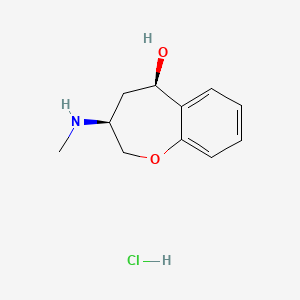
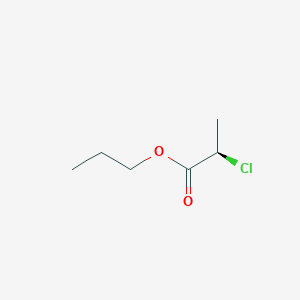
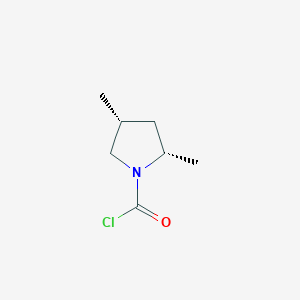
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
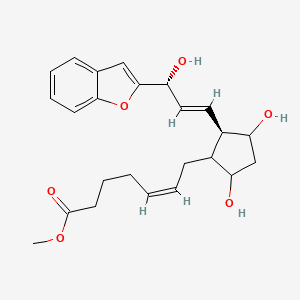
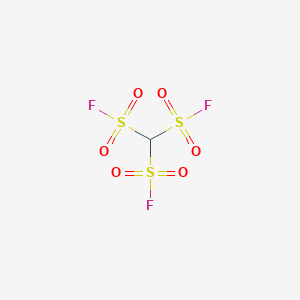
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
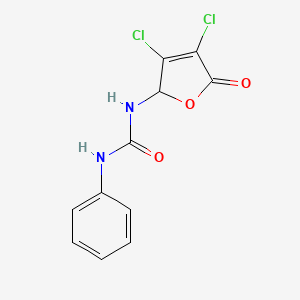
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
